TRANS-4-AMINOTETRAHYDROPYRAN-3-OL
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Overview
Description
TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is also known by its IUPAC name, 3-amino-1,5-anhydro-2,3-dideoxy-L-threo-pentitol . This compound is a solid at room temperature and is typically stored in a dark place under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL can be achieved through various synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is typically carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: TRANS-4-AMINOTETRAHYDROPYRAN-3-OL undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, typically in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, usually in an inert atmosphere.
Substitution: Alkyl halides, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Further reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TRANS-4-AMINOTETRAHYDROPYRAN-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: is structurally similar to other aminotetrahydropyran derivatives, such as TRANS-4-AMINOTETRAHYDROPYRAN-2-OL and TRANS-4-AMINOTETRAHYDROPYRAN-5-OL .
Uniqueness:
Biological Activity
TRANS-4-Aminotetrahydropyran-3-ol, a cyclic amine compound, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug discovery, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C6H13NO
- Molecular Weight : Approximately 117.15 g/mol
- Functional Groups : Hydroxyl group (-OH) and amino group (-NH2)
These functional groups contribute significantly to the compound's reactivity and interactions in biological systems, making it a subject of interest for therapeutic applications.
Biological Activities
This compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be pivotal in regulating metabolic pathways.
- Ligand Activity : It acts as a ligand for certain receptors, facilitating biochemical interactions that can lead to therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to confirm these findings .
The mechanism of action involves the interaction of this compound with specific molecular targets. The amino and hydroxyl groups play crucial roles in binding to these targets, which modulates their activity. For instance:
- Enzyme Binding : The compound can bind to the active site of enzymes, preventing substrate binding and catalytic activity.
This interaction can lead to various biological effects, including modulation of enzyme activity and potential therapeutic outcomes.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A notable study investigated the enzyme inhibition properties of this compound on a specific target enzyme involved in metabolic regulation. The results indicated that the compound effectively reduced enzyme activity by approximately 50% at a concentration of 10 µM. This suggests its potential utility in developing enzyme inhibitors for therapeutic purposes .
Synthetic Applications
The compound serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds. Its structural characteristics allow for various chemical reactions:
- Oxidation : Converts the hydroxyl group to a carbonyl group.
- Reduction : Reduces the amino group to a primary amine.
- Substitution Reactions : Allows for functionalization at the hydroxyl position .
Comparison with Similar Compounds
This compound is structurally similar to other aminotetrahydropyran derivatives but exhibits unique reactivity due to its specific configuration. For example:
Compound Name | Key Features |
---|---|
TRANS-4-Aminotetrahydropyran-2-Ol | Different hydroxyl positioning |
TRANS-4-Aminotetrahydropyran-5-Ol | Varying reactivity patterns |
The presence of both amino and hydroxyl groups enhances its ability to participate in hydrogen bonding and other interactions compared to its analogs .
Properties
IUPAC Name |
(3S,4R)-4-aminooxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.